Tegileridine

Postoperative pain Phase III clinical trial SPID24

Tegileridine (also designated SHR8554; brand name Aisute) is a synthetic small-molecule μ-opioid receptor (MOR) agonist that functions as a G protein-biased ligand, preferentially activating G protein-mediated signaling while minimizing recruitment of the β-arrestin-2 pathway implicated in opioid-related adverse effects such as respiratory depression and gastrointestinal dysfunction. Structurally distinct from traditional balanced opioids, Tegileridine incorporates an oxaspiro-decan-pyridine core coupled to a chiral tetrahydronaphthalen-1-amine moiety (molecular formula C28H38N2O2, MW 434.62 g·mol⁻¹; as fumarate salt C32H42N2O6, MW 550.70).

Molecular Formula C28H38N2O2
Molecular Weight 434.6 g/mol
CAS No. 2095345-66-5
Cat. No. B12431433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTegileridine
CAS2095345-66-5
Molecular FormulaC28H38N2O2
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESCCOC1CCC(C2=CC=CC=C12)NCCC3(CCOC4(C3)CCCC4)C5=CC=CC=N5
InChIInChI=1S/C28H38N2O2/c1-2-31-25-13-12-24(22-9-3-4-10-23(22)25)29-19-16-27(26-11-5-8-18-30-26)17-20-32-28(21-27)14-6-7-15-28/h3-5,8-11,18,24-25,29H,2,6-7,12-17,19-21H2,1H3/t24-,25-,27+/m0/s1
InChIKeyYUMLNLMFBWBKSK-OHSXHVKISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tegileridine (CAS 2095345-66-5): A Clinically Validated G Protein-Biased MOR Agonist for Postoperative Analgesia Procurement


Tegileridine (also designated SHR8554; brand name Aisute) is a synthetic small-molecule μ-opioid receptor (MOR) agonist that functions as a G protein-biased ligand, preferentially activating G protein-mediated signaling while minimizing recruitment of the β-arrestin-2 pathway implicated in opioid-related adverse effects such as respiratory depression and gastrointestinal dysfunction [1]. Structurally distinct from traditional balanced opioids, Tegileridine incorporates an oxaspiro-decan-pyridine core coupled to a chiral tetrahydronaphthalen-1-amine moiety (molecular formula C28H38N2O2, MW 434.62 g·mol⁻¹; as fumarate salt C32H42N2O6, MW 550.70) [2][3]. Tegileridine received marketing approval from the China National Medical Products Administration (NMPA) in January 2024 as a Category 1 innovative drug, specifically indicated for the management of moderate-to-severe pain following abdominal surgery in adults [4].

Tegileridine (CAS 2095345-66-5) Structural and Pharmacological Non-Interchangeability with Other MOR Agonists


Tegileridine is not functionally or structurally interchangeable with conventional μ-opioid agonists such as morphine or even with the G protein-biased comparator oliceridine (TRV130). While morphine acts as a balanced agonist that robustly recruits both G protein and β-arrestin-2 pathways, and oliceridine exhibits moderate G protein bias, Tegileridine demonstrates a distinct clinical efficacy and safety profile validated in phase III trials [1]. Its unique stereochemistry—featuring the (1S,4S)-tetrahydronaphthalene and (9R)-oxaspiro configuration—coupled with a proprietary hepatic clearance profile dominated by CYP2D6 and CYP3A4 metabolism, precludes simple substitution with other in-class candidates without risking altered analgesic efficacy or adverse event liability [2][3].

Tegileridine (CAS 2095345-66-5) Comparator Evidence: Quantitative Differentiation from Morphine and Oliceridine


Tegileridine Phase III Abdominal Surgery SPID24 Analgesic Efficacy Versus Placebo and Morphine

In a randomized, double-blind, phase III trial (N=528) following abdominal surgery, Tegileridine at 1.0 mg achieved an SPID24 (summed pain intensity difference at rest over 24 hours) mean of -68.98 (SD 30.33), demonstrating statistically significant superiority over placebo (mean -49.63, SD 29.35; mean difference -19.34, p<0.001) and numerically comparable analgesia to morphine 3.0 mg (mean -71.16, SD 34.76) [1]. The 0.75 mg dose also significantly outperformed placebo (mean -61.15, SD 28.25; mean difference -11.52, p=0.001) [1].

Postoperative pain Phase III clinical trial SPID24

Tegileridine β-Arrestin-2 Recruitment Relative to Morphine: Bias Factor Comparison

Preclinical characterization revealed that Tegileridine activates the β-arrestin-2 pathway at approximately 10% of the magnitude induced by morphine, while preserving robust G protein-mediated analgesic signaling [1]. This contrasts with the G protein-biased comparator oliceridine (TRV130), which in comparable assays exhibited partial β-arrestin-2 recruitment with an EC50 of approximately 1.0 μM and an Emax of 39% relative to the reference agonist [DAMGO] [2]. The clinical phase III trial confirmed that this reduced β-arrestin-2 engagement translates into a tolerable safety profile with nausea (18.5%) and vomiting (18.2%) as the most frequent adverse events, and no severe adverse events or discontinuations due to adverse events reported among treated patients [3].

Biased agonism β-arrestin-2 recruitment G protein signaling

Tegileridine Pharmacokinetic Profile: Distribution Volume, Clearance, and Elimination Half-Life

Following intravenous administration in healthy subjects, Tegileridine exhibits a large volume of distribution (Vd) of approximately 500 L, indicating extensive tissue distribution beyond the plasma compartment [1]. The drug undergoes extensive hepatic metabolism, primarily via CYP2D6 (contributing ~60.8% to metabolism) and CYP3A4/3A5 (contributing ~47.0%), with major biotransformation pathways including N-dealkylation, O-deethylation, mono-oxidation, and glucuronidation [1][2]. The elimination half-life (t½) is approximately 6–7 hours, with a total plasma clearance of approximately 50 L/h [1]. Urinary excretion accounts for approximately 76.2% of the administered dose, with fecal excretion contributing approximately 23.5%, and cumulative radioactivity recovery in urine and feces reached 99.68% ± 0.79% over 216 hours in a [14C]-radiolabeled mass balance study [2]. In contrast, oliceridine displays a smaller volume of distribution (Vss ~90–120 L) and a shorter elimination half-life (~1.3–3 hours) following intravenous administration [3].

Pharmacokinetics Volume of distribution Elimination half-life

Tegileridine Structural Differentiation: Stereochemical Configuration Versus Oliceridine

Tegileridine is a single stereoisomer with defined absolute configuration: (1S,4S)-4-ethoxy-N-[2-[(9R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine [1]. In contrast, oliceridine (TRV130) exists as a racemic mixture of (R)- and (S)-enantiomers at the chiral center adjacent to the oxaspiro core; the (R)-enantiomer is the active eutomer responsible for MOR agonism, while the (S)-enantiomer is approximately 10-fold less potent [2]. This stereochemical distinction confers proprietary intellectual property protection to Tegileridine (composition of matter patent coverage) and may contribute to differences in receptor binding kinetics and downstream signaling bias that distinguish it from oliceridine and related oxaspiro analogs such as TRV734 and SHR9352 [3].

Chemical structure Stereochemistry Oxaspiro core

Tegileridine Clinical Development Status: NMPA Approval and Active Comparative Trials

Tegileridine received NMPA approval in January 2024 as a Category 1 innovative drug, with an approved indication for moderate-to-severe pain following abdominal surgery [1]. Multiple active comparator trials are ongoing, including: a phase II trial comparing Tegileridine with oliceridine in postoperative pain (NCT06458400) [2]; a randomized controlled trial comparing Tegileridine (0.1 mg bolus) with morphine (1 mg bolus) via PCA in older adults undergoing laparoscopic abdominal tumor surgery (ChiCTR2500110485) [3]; and a trial comparing Tegileridine with oxycodone in gynecologic laparoscopic hysterectomy [4]. In contrast, oliceridine (FDA-approved 2020) has not yet received NMPA approval in China, and morphine remains the standard-of-care comparator with well-documented adverse effect liabilities [5].

Regulatory approval Clinical trial pipeline Head-to-head comparison

Tegileridine (CAS 2095345-66-5) Prioritized Research and Clinical Procurement Applications


Postoperative Pain Management in Abdominal Surgery: Formulary Procurement

Procure Tegileridine as a first-line intravenous analgesic for moderate-to-severe postoperative pain following abdominal surgery, supported by phase III data demonstrating SPID24 superiority over placebo (mean difference -19.34 at 1.0 mg dose, p<0.001) and efficacy comparable to morphine [1]. The NMPA-approved indication specifically covers abdominal surgery, and the favorable adverse event profile (no severe adverse events or discontinuations due to adverse events in pooled phase II/III analysis) supports its use in enhanced recovery after surgery (ERAS) protocols where minimizing opioid-related gastrointestinal dysfunction is critical [1][2].

Patient-Controlled Intravenous Analgesia (PCIA) in Older Adult Surgical Patients

Deploy Tegileridine in PCIA regimens for older adult patients (≥65 years) undergoing laparoscopic abdominal tumor surgery, where morphine use is frequently complicated by adverse effects [1]. The ongoing randomized, active-controlled trial (ChiCTR2500110485) is directly comparing Tegileridine (0.1 mg bolus) versus morphine (1 mg bolus) in this vulnerable population, evaluating the incidence of moderate-to-severe movement-related pain at 24 hours postoperatively [1]. The pharmacokinetic profile (Vd ~500 L, t½ ~6–7 h) supports PCA lockout interval optimization [2].

Comparative Effectiveness Research: Biased MOR Agonist Benchmarking

Utilize Tegileridine as a reference biased MOR agonist in head-to-head clinical trials versus oliceridine (NCT06458400) to generate comparative efficacy and safety data in postoperative pain [1]. The distinct stereochemical purity of Tegileridine (single defined stereoisomer) versus the racemic nature of oliceridine provides a unique opportunity to investigate the impact of stereochemistry on clinical outcomes, including analgesic potency equivalency and adverse event incidence [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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